Fmoc-Gln-OH
CAS No.: 71989-20-3
VCID: VC21538600
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Gln-OH, or N-α-(9-fluorenylmethoxycarbonyl)-L-glutamine, is a protected amino acid derivative commonly used in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group is a protecting group that prevents unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids. This compound plays a crucial role in the synthesis of peptides and proteins, which are essential in various biological and medical applications. Applications in Peptide SynthesisFmoc-Gln-OH is used in solid-phase peptide synthesis (SPPS), a method that allows for the rapid assembly of peptides. The Fmoc group is removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to build a peptide chain. Solid-Phase Peptide Synthesis (SPPS) Steps:
Research Findings and Biological SignificanceWhile specific research findings on Fmoc-Gln-OH itself might be limited, its role in peptide synthesis is crucial for studying biological processes and developing therapeutic peptides. Peptides synthesized using Fmoc-Gln-OH can be used to study protein-protein interactions, enzyme activity, and cell signaling pathways. Biological Significance of Glutamine:
Future Directions:
Given the lack of specific data on Fmoc-Gln-OH in the search results, this article focuses on its general role in peptide synthesis and the significance of glutamine in biological systems. For detailed chemical properties and specific research findings, consulting specialized chemical databases or scientific literature may be necessary. |
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CAS No. | 71989-20-3 |
Product Name | Fmoc-Gln-OH |
Molecular Formula | C20H20N2O5 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) |
Standard InChIKey | IZKGGDFLLNVXNZ-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O |
Synonyms | Fmoc-Gln-OH;71989-20-3;Fmoc-L-glutamine;N-Fmoc-L-Glutamine;Nalpha-Fmoc-L-glutamine;Fmoc-L-Gln-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoicacid;ST50307202;118609-68-0;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamine;N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-GLUTAMINE;(2S)-4-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid;N(alpha)-Fluorenylmethoxycarbonylglutamine;(2S)-4-CARBAMOYL-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)BUTANOICACID;Fmoc-alpha-Glutamine;FMOC-GLN;FMOC-L-GLN;AC1MC5MZ;AC1Q4ZK3;N-ALPHA-FMOC-L-GLN;N-.alpha.-Fmoc-L-glutamine;N-A-FMOC-L-GLUTAMINE;47626_ALDRICH;SCHEMBL119475;47626_FLUKA |
PubChem Compound | 2724775 |
Last Modified | Aug 15 2023 |
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